molecular formula C17H19ClN2O4S B3969431 N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3969431
M. Wt: 382.9 g/mol
InChI Key: LZFCDCAMXUFALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as C646, is a small molecule inhibitor of the histone acetyltransferase protein p300/CBP-associated factor (PCAF). It has been found to have potential applications in cancer therapy and other diseases related to abnormal gene expression.

Mechanism of Action

N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the activity of PCAF by binding to its active site and preventing the transfer of acetyl groups to target proteins. This leads to a decrease in the acetylation of histones and other proteins, which can alter gene expression and inhibit cancer cell growth. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines and chemokines, which can contribute to the development of various diseases, including cancer, autoimmune disorders, and chronic inflammation. This compound has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and neurotoxins.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for PCAF. This allows researchers to study the effects of inhibiting PCAF without affecting other histone acetyltransferase proteins. Additionally, this compound has been shown to have low toxicity, making it a safe and effective tool for studying gene expression and cancer cell growth.
One limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell cultures or animal models. Additionally, this compound has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and specific inhibitors of PCAF, which could lead to more effective cancer therapies. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its anti-tumor effects. Finally, there is growing interest in the use of this compound for the treatment of other diseases beyond cancer, including autoimmune disorders and neurodegenerative diseases.

Scientific Research Applications

N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer. It has been found to inhibit the growth and proliferation of various cancer cells, including breast, lung, colon, and prostate cancer cells. This compound works by inhibiting the activity of p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT) protein that plays a crucial role in regulating gene expression. By inhibiting PCAF, this compound can prevent the acetylation of histones and other proteins, leading to changes in gene expression and ultimately inhibiting cancer cell growth.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-24-16-6-4-3-5-15(16)20(25(2,22)23)12-17(21)19-11-13-7-9-14(18)10-8-13/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFCDCAMXUFALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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